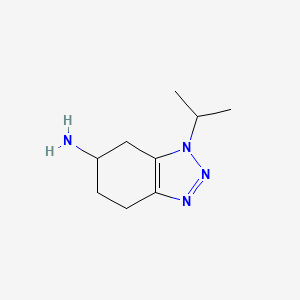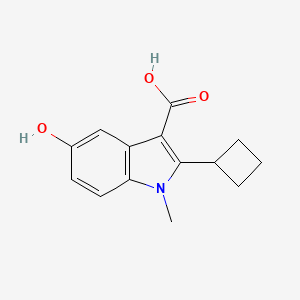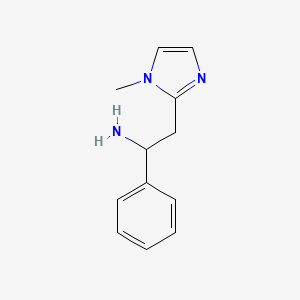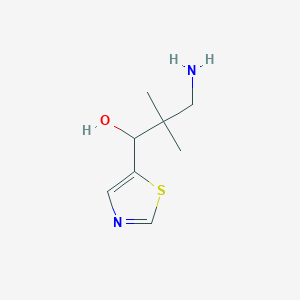![molecular formula C9H19NO B13183857 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is an organic compound with the molecular formula C₉H₁₉NO It is a cyclobutyl derivative, characterized by the presence of an aminomethyl group and a butan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with formaldehyde and ammonia to introduce the aminomethyl group. Subsequent reduction and alkylation steps yield the desired butan-2-OL derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanol: A simpler cyclobutyl alcohol with similar structural features.
2-Aminomethylcyclobutanol: A compound with an aminomethyl group attached to the cyclobutyl ring.
Butan-2-OL: A straightforward butanol derivative without the cyclobutyl ring.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is unique due to its combination of a cyclobutyl ring, aminomethyl group, and butan-2-OL moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclobutyl]butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(2,11)9(7-10)5-4-6-9/h11H,3-7,10H2,1-2H3 |
Clé InChI |
KVPXAGVTLGJEBN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1(CCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)






![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)



methanol](/img/structure/B13183839.png)

